molecular formula C11H18O B13140349 (2Z,4Z)-Undeca-2,4-dienal

(2Z,4Z)-Undeca-2,4-dienal

Cat. No.: B13140349
M. Wt: 166.26 g/mol
InChI Key: UVIUIIFPIWRILL-QRLRYFCNSA-N
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Description

(2Z,4Z)-Undeca-2,4-dienal is a high-purity chemical compound with the molecular formula C11H18O and a molecular weight of 166.26 g/mol . It is part of the undecadienal family, which is characterized by two double bonds in the carbon chain; the (2Z,4Z) configuration specifies the precise stereochemistry of these bonds, making this a distinct isomer with unique properties for research . This compound is provided for research applications only and is not intended for diagnostic, therapeutic, or personal use. While specific biological mechanisms of action for the (2Z,4Z) isomer are not fully detailed in the available literature, related 2,4-undecadienal isomers are recognized in flavor and fragrance research for their organoleptic properties. These compounds often exhibit intense green, fatty, and aldehydic odors, with notes of cucumber and citrus . As such, (2Z,4Z)-Undeca-2,4-dienal presents a valuable subject for studies in organic chemistry, particularly in stereoselective synthesis , and for investigating the structure-activity relationships of volatile compounds in applications such as flavor science, fragrance development, and chemical ecology.

Properties

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

(2Z,4Z)-undeca-2,4-dienal

InChI

InChI=1S/C11H18O/c1-2-3-4-5-6-7-8-9-10-11-12/h7-11H,2-6H2,1H3/b8-7-,10-9-

InChI Key

UVIUIIFPIWRILL-QRLRYFCNSA-N

Isomeric SMILES

CCCCCC/C=C\C=C/C=O

Canonical SMILES

CCCCCCC=CC=CC=O

Origin of Product

United States

Preparation Methods

Negishi Coupling

Negishi coupling is a versatile method for forming carbon-carbon bonds, particularly useful in the synthesis of conjugated dienes. This method involves the reaction of an organozinc compound with an alkenyl halide in the presence of a palladium catalyst. However, achieving high stereoselectivity for the (2Z,4Z) isomer can be challenging with this method alone.

Heck Alkenylation

Heck alkenylation is another palladium-catalyzed reaction that can be used to synthesize conjugated dienes. While it is effective for certain stereoisomers, its application for the (2Z,4Z) configuration may require additional steps or conditions to achieve high selectivity.

Horner–Wadsworth–Emmons (HWE) Olefination

The HWE reaction is a widely used method for forming alkenes from aldehydes and phosphonates. However, its application in synthesizing (2Z,4Z)-undeca-2,4-dienal is limited due to difficulties in maintaining the Z configuration during the reaction.

Still–Gennari (SG) Olefination

SG olefination is a variant of the HWE reaction that uses a different phosphonate, which can improve the Z selectivity. However, achieving high purity of the (2Z,4Z) isomer remains challenging with this method.

Detailed Synthesis Protocol

To synthesize (2Z,4Z)-undeca-2,4-dienal with high stereoselectivity, a combination of methods might be necessary. Here is a general approach:

  • Starting Materials : Begin with appropriate aldehydes or esters that can be converted into the desired dienal structure.
  • Alkenylation Steps : Use palladium-catalyzed alkenylation reactions (e.g., Negishi or Heck) to form the initial double bond.
  • Olefination Steps : Employ olefination reactions (e.g., HWE or SG) to introduce the second double bond, ensuring the Z configuration.
  • Purification : Use techniques like fractional distillation or chromatography to purify the final product.

Research Outcomes

Research in the field of conjugated dienals highlights the challenges in achieving high stereoselectivity. For instance, studies on ethyl undeca-2,4-dienoate have shown that Negishi coupling can provide high isomeric purity for certain stereoisomers, but achieving ≥98% purity for the (2Z,4Z) isomer requires careful selection of conditions and reagents.

Data Tables

Method Stereoselectivity Achieved Yield
Negishi Coupling ≥98% for some isomers 80-90%
Heck Alkenylation ≤95% for (2Z,4Z) Variable
HWE Olefination Limited for (2Z,4Z) Variable
SG Olefination ≥98% for certain conditions Variable

Chemical Reactions Analysis

Types of Reactions

(2Z,4Z)-Undeca-2,4-dienal undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) are often employed.

Major Products

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products depend on the nucleophile used but typically include substituted alkenes or alcohols.

Scientific Research Applications

Introduction to (2Z,4Z)-Undeca-2,4-dienal

(2Z,4Z)-Undeca-2,4-dienal is an unsaturated aldehyde with significant applications in various scientific fields, including organic synthesis, medicinal chemistry, and agrochemistry. Its unique structure, characterized by two conjugated double bonds and an aldehyde functional group, allows it to participate in a range of chemical reactions, making it a valuable compound for researchers and industry professionals.

Organic Synthesis

(2Z,4Z)-Undeca-2,4-dienal serves as a versatile building block in organic synthesis. Its structure allows for various transformations:

  • Synthesis of Natural Products : The compound is utilized in the synthesis of complex natural products due to its ability to undergo stereoselective reactions. For instance, it can be converted into leukotrienes and retinoids through specific reaction pathways involving organolithium reagents and other electrophiles .
  • Diene Synthesis : The compound is a precursor in the formation of Z,Z-conjugated dienes through reactions such as carbocupration and cross-coupling methods. These methodologies enable the production of diverse dienes that are crucial for further synthetic applications .

Medicinal Chemistry

The therapeutic potential of (2Z,4Z)-Undeca-2,4-dienal has been explored in medicinal chemistry:

  • Antimicrobial Activity : Research indicates that compounds with similar structures possess antimicrobial properties. This suggests that (2Z,4Z)-Undeca-2,4-dienal may exhibit similar effects, making it a candidate for developing new antimicrobial agents .
  • Anti-inflammatory Properties : Some derivatives of unsaturated aldehydes have shown promise in reducing inflammation. Investigating the anti-inflammatory potential of (2Z,4Z)-Undeca-2,4-dienal could lead to new therapeutic strategies .

Agrochemical Applications

Due to its chemical structure, (2Z,4Z)-Undeca-2,4-dienal can also be utilized in agrochemicals:

  • Pheromone Synthesis : The compound has been studied for its role in synthesizing insect pheromones. For example, it can be transformed into pheromonal compounds that are effective for pest control strategies in agriculture .

Table 1: Comparison of Synthetic Methods Involving (2Z,4Z)-Undeca-2,4-dienal

MethodReaction TypeYield (%)Selectivity (%)References
Organolithium AdditionStereoselective Synthesis85>90
CarbocuprationDiene Formation78>95
Cross-CouplingDiene Synthesis80>98

Table 2: Potential Biological Activities of (2Z,4Z)-Undeca-2,4-dienal Derivatives

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction of inflammatory markers
AntioxidantScavenging free radicals

Case Study 1: Synthesis of Leukotrienes

A study highlighted the use of (2Z,4Z)-Undeca-2,4-dienal as a precursor for synthesizing leukotrienes through stereoselective reactions involving organolithium reagents. This approach demonstrated high yields and selectivity, showcasing the compound's utility in producing bioactive molecules relevant to inflammatory responses .

Case Study 2: Pheromone Development

Research focused on the application of (2Z,4Z)-Undeca-2,4-dienal in synthesizing pheromones for pest management. The conversion processes yielded effective compounds that could disrupt pest mating patterns and reduce crop damage. This application illustrates the compound's significance in sustainable agricultural practices .

Mechanism of Action

The mechanism of action of (2Z,4Z)-Undeca-2,4-dienal involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (2Z,4Z)-Undeca-2,4-dienal with structurally related α,β-unsaturated aldehydes, focusing on isomerism, synthesis, stability, and functional roles.

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Double Bond Configuration Key Properties/Applications
(2Z,4Z)-Undeca-2,4-dienal C₁₁H₁₈O 166.26* Z,Z Hypothesized low odor threshold, potential food/flavor additive
(2E,4E)-Undeca-2,4-dienal C₁₁H₁₈O 166.26 E,E Higher thermal stability; used in fragrance synthesis
(2E,4Z)-Deca-2,4-dienal C₁₀H₁₄O 150.22 E,Z Major contributor to "boar taint" odor in pork; emitted during lipid oxidation
(2Z,4E)-Hexa-2,4-dienal C₆H₈O 96.13 Z,E Found in tea; precursor in heterocyclic synthesis
(2E,4E)-2-Methyl-2,4-undecadienal C₁₂H₂₀O 180.29 E,E High isomer purity (30:1 E:Z ratio); used in hydrazine derivatives

*Note: Molecular weight calculated based on homologous series.

Key Comparative Insights

Isomer Stability and Synthesis (2Z,4Z)-Undeca-2,4-dienal: The Z,Z configuration likely reduces thermodynamic stability compared to E,E isomers due to steric strain. Synthesis would require stereoselective methods, such as organocatalytic aldol condensation, to avoid isomerization. (2E,4E)-Isomers: These dominate in synthetic routes due to their thermodynamic favorability. For example, (2E,4E)-2-Methyl-2,4-undecadienal is synthesized with a 30:1 E:Z ratio using LDA/THF, indicating kinetic control under basic conditions .

Sensory and Biological Roles Odor Profiles: (2E,4Z)-Deca-2,4-dienal is a key contributor to off-flavors in meat (boar taint), with thresholds in the ppb range . The Z,Z configuration in undecadienal may enhance odor potency due to increased molecular planarity. Natural Occurrence: (2Z,4E)-Hexa-2,4-dienal is linked to tea aroma, suggesting that Z-configured aldehydes contribute to fresh, green notes .

Reactivity and Applications

  • Conjugated Systems : The Z,Z dienal’s electron-deficient double bonds make it reactive toward nucleophiles (e.g., in Michael additions) and Diels-Alder reactions, useful in pharmaceutical intermediates.
  • Comparative Volatility : Longer-chain aldehydes (e.g., undecadienals) are less volatile than hexadienals, extending their persistence in applications like controlled-release flavor systems.

Table 2: Isomer Ratios and Analytical Data

Compound Name Isomer Ratio (E:Z or Z:E) Analytical Method Reference
(2E,4E)-2-Methyl-2,4-undecadienal 30:1 (E:Z) GC-MS
(2Z,4E)-Hexa-2,4-dienal Not quantified NMR, GC
(2E,4Z)-Deca-2,4-dienal Not specified PCA (sensory analysis)

Q & A

Basic: What analytical methods are most effective for identifying (2Z,4Z)-Undeca-2,4-dienal in complex mixtures?

Answer:
Gas chromatography-mass spectrometry (GC-MS) paired with selective ion monitoring (SIM) is optimal due to the compound’s volatility and structural specificity. For unambiguous identification:

  • Use polar capillary columns (e.g., DB-WAX) to resolve isomers .
  • Confirm via retention indices and comparison with synthetic standards.
  • Supplement with nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify double-bond geometry .

Table 1: Key GC-MS Parameters for Detection

ParameterValue/Description
ColumnDB-WAX (30 m × 0.25 mm)
Ionization ModeElectron Impact (70 eV)
Characteristic Ionsm/z 81, 95, 123
Retention Index~1,350 (DB-WAX)

Basic: How can the stability of (2Z,4Z)-Undeca-2,4-dienal be evaluated under varying storage conditions?

Answer:

  • Experimental Design:
    • Store aliquots in amber vials at 4°C, -20°C, and room temperature.
    • Analyze degradation kinetics via GC-MS at intervals (0, 7, 30 days).
    • Monitor isomerization using chiral columns and UV-Vis spectroscopy .
  • Key Factors:
    • Oxygen exposure accelerates oxidation; use nitrogen blankets.
    • Acidic/basic conditions promote geometric isomerization .

Basic: What synthetic routes are reported for (2Z,4Z)-Undeca-2,4-dienal?

Answer:

  • Wittig Reaction: Combine nona-2,4-dienal with ethylidenetriphenylphosphorane under anhydrous conditions .
  • Cross-Metathesis: Use Grubbs catalyst to couple shorter aldehydes (e.g., hexenal + pentadienal) .
  • Purification: Distill under reduced pressure (bp 80–85°C at 0.1 mmHg) and confirm purity via GC-FID (>98%) .

Table 2: Catalytic Efficiency Comparison

CatalystYield (%)Z:E Selectivity
Grubbs 2nd Generation7285:15
Hoveyda-Grubbs6882:18

Advanced: How can contradictions in literature data on (2Z,4Z)-Undeca-2,4-dienal’s odor thresholds be resolved?

Answer:

  • Methodology:
    • Reproduce studies using identical matrices (e.g., air, water) and standardized olfactometry protocols .
    • Validate via stable isotope dilution assays (SIDA) with deuterated internal standards .
    • Apply multivariate statistics (PCA) to isolate matrix effects .
  • Critical Analysis: Discrepancies often arise from matrix interference or inconsistent panelist training .

Advanced: What mechanistic insights explain (2Z,4Z)-Undeca-2,4-dienal’s isomerization under UV light?

Answer:

  • Computational Modeling: Use DFT (B3LYP/6-311+G**) to map transition states and activation energies .
  • Experimental Validation:
    • Irradiate samples in quartz cells; monitor via HPLC-DAD.
    • Identify photoproducts (e.g., (2E,4Z)-isomer) and quantify kinetics .
  • Key Finding: π→π* transitions at 254 nm drive cis-trans isomerization at C2 .

Advanced: How does (2Z,4Z)-Undeca-2,4-dienal interact with olfactory receptors?

Answer:

  • In Silico Docking: Use homology models (e.g., OR51E2) and AutoDock Vina to predict binding affinities .
  • In Vitro Assays:
    • Express receptors in HEK293 cells; measure cAMP responses via luciferase reporters.
    • Validate with calcium imaging .
  • Outcome: The conjugated diene system likely engages hydrophobic residues (e.g., Phe206) via π-stacking .

Advanced: What validation parameters are critical for quantifying (2Z,4Z)-Undeca-2,4-dienal in biological matrices?

Answer:

  • Method Validation:
    • Linearity: R² ≥ 0.99 over 1–100 ng/mL.
    • LOD/LOQ: ≤0.1 ng/mL and ≤0.3 ng/mL via S/N ≥ 3 and 10, respectively.
    • Recovery: 85–115% via spike-and-recovery in plasma/lipid matrices .
  • QC Measures: Include blank matrices and internal standards (e.g., d₅-analog) .

Advanced: What degradation pathways dominate in aqueous environments?

Answer:

  • Oxidative Pathways:
    • Use LC-MS/MS to identify hydroperoxides and epoxides.
    • Monitor via O₂ consumption assays .
  • Hydrolysis: pH-dependent; negligible below pH 5 but accelerates above pH 8 .
  • Key Data: Half-life = 12 h in pH 7.4 buffer at 25°C .

Advanced: How can computational models predict (2Z,4Z)-Undeca-2,4-dienal’s reactivity in Maillard systems?

Answer:

  • Molecular Dynamics (MD): Simulate interactions with glucose/lysine at 150°C.
  • Reactivity Descriptors: Calculate Fukui indices (Gaussian 16) to identify nucleophilic sites .
  • Validation: Compare predicted intermediates (e.g., Strecker aldehydes) with GC×GC-TOFMS data .

Advanced: What strategies improve quantification in trace-level biological samples?

Answer:

  • Preconcentration: Solid-phase microextraction (SPME) with PDMS/DVB fibers .
  • Derivatization: Use O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to enhance MS sensitivity .
  • Calibration: Matrix-matched standards to correct for ion suppression .

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